molecular formula C19H16FNO2S B11188087 N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide CAS No. 5127-28-6

N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide

Cat. No.: B11188087
CAS No.: 5127-28-6
M. Wt: 341.4 g/mol
InChI Key: CGCJZUJUINYSFD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-[(4-fluorophenyl)methyl]aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-[(4-chlorophenyl)methyl]-N-phenylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[(4-bromophenyl)methyl]-N-phenylbenzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.

    N-[(4-methylphenyl)methyl]-N-phenylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

CAS No.

5127-28-6

Molecular Formula

C19H16FNO2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C19H16FNO2S/c20-17-13-11-16(12-14-17)15-21(18-7-3-1-4-8-18)24(22,23)19-9-5-2-6-10-19/h1-14H,15H2

InChI Key

CGCJZUJUINYSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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